An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodihexylsilane
An In-depth Technical Guide to the Synthesis and Characterization of Dichlorodihexylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodihexylsilane (C₁₂H₂₆Cl₂Si), a versatile organosilicon compound, serves as a crucial intermediate in the synthesis of a variety of silicon-containing molecules.[1] Its bifunctional nature, arising from the two reactive chlorine atoms attached to a central silicon atom, allows for the facile introduction of the dihexylsilyl moiety into organic frameworks. This property makes it a valuable building block in the development of new materials, including polymers and specialty chemicals, and as a derivatization reagent in analytical chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of dichlorodihexylsilane, offering detailed experimental protocols and spectroscopic data to support researchers in their scientific endeavors.
Physicochemical Properties
Dichlorodihexylsilane is a combustible liquid that is stable in sealed containers under a dry, inert atmosphere.[2] It is highly reactive with water and moisture in the air, liberating hydrogen chloride.[2] Proper handling and storage procedures are essential to maintain its integrity and ensure safety.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆Cl₂Si | [1] |
| Molecular Weight | 269.33 g/mol | [1] |
| CAS Number | 18204-93-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 111 °C | [1] |
| Density | 0.962 g/cm³ | [3] |
| Refractive Index | 1.4104 | [3] |
Synthesis of Dichlorodihexylsilane
Two primary synthetic routes are commonly employed for the preparation of dichlorodihexylsilane: the Grignard reaction and hydrosilylation.
Grignard Reaction
The Grignard reaction provides a classic and versatile method for the formation of silicon-carbon bonds. This approach involves the reaction of a hexylmagnesium halide (Grignard reagent) with a silicon tetrachloride precursor. The stoichiometry of the reactants is critical to favor the formation of the desired di-substituted product.
Logical Relationship of Grignard Synthesis
Caption: Workflow for the Grignard synthesis of Dichlorodihexylsilane.
Experimental Protocol: Grignard Synthesis
This protocol is a general procedure that can be adapted for the synthesis of dichlorodihexylsilane.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Silicon tetrachloride (SiCl₄)
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Iodine crystal (as an initiator)
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Dry nitrogen or argon gas supply
Procedure:
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Apparatus Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.
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Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromohexane in anhydrous diethyl ether or THF. Add a small amount of the 1-bromohexane solution to the magnesium. If the reaction does not initiate, gentle warming may be necessary. Once the reaction starts, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.
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Reaction with Silicon Tetrachloride: Cool the freshly prepared Grignard reagent solution in an ice bath. In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF. To favor the formation of the di-substituted product, add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution while maintaining the temperature below 10 °C.
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Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction mixture is then typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield dichlorodihexylsilane.
Hydrosilylation
Hydrosilylation offers a more direct and often more efficient route to di-n-alkyldichlorosilanes. This method involves the addition of a hydrosilane (in this case, dichlorosilane) across the double bond of an alkene (1-hexene) in the presence of a catalyst.
Experimental Workflow for Hydrosilylation
Caption: Step-by-step workflow for the hydrosilylation synthesis.
Experimental Protocol: Hydrosilylation of 1-Hexene
This protocol is a specific example for the synthesis of dichlorodihexylsilane.[1]
Materials:
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1-Hexene
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Dichlorosilane (H₂SiCl₂)
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Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (B130326)
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Argon gas supply
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Stainless steel pressure reactor
Procedure:
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Reactor Preparation: A stainless steel pressure reactor is evacuated and flushed five times with argon.
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Charging the Reactor: Under an argon flow, 1-hexene and a catalytic amount of hexachloroplatinic acid solution in isopropanol are introduced into the reactor.
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Addition of Dichlorosilane: The reactor is sealed and cooled in liquid nitrogen. Dichlorosilane is then condensed into the reactor.
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Reaction: The reaction mixture is allowed to warm to room temperature and stirred. The reaction is typically exothermic.
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Purification: After the reaction is complete, the product, dichlorodihexylsilane, is isolated and purified by fractional distillation under reduced pressure.
Characterization of Dichlorodihexylsilane
The structure and purity of the synthesized dichlorodihexylsilane can be confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For dichlorodihexylsilane, both ¹H and ¹³C NMR would provide characteristic signals corresponding to the hexyl chains attached to the silicon atom.
Expected ¹H NMR Spectral Data:
Based on the structure of a di-n-hexyl group attached to a silicon atom, the following proton signals are expected. The chemical shifts are estimates and can vary depending on the solvent and instrument.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.8 - 1.0 | Triplet | 6H | -CH₃ |
| ~ 1.2 - 1.5 | Multiplet | 16H | -CH₂- (in the middle of the chain) |
| ~ 1.5 - 1.7 | Multiplet | 4H | -Si-CH₂-CH₂ - |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the hexyl chain.
| Chemical Shift (ppm) | Assignment |
| ~ 14 | -CH₃ |
| ~ 22 | -CH₂- |
| ~ 23 | -CH₂- |
| ~ 31 | -CH₂- |
| ~ 33 | -Si-CH₂-C H₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of dichlorodihexylsilane would be expected to show characteristic absorption bands for C-H and Si-Cl bonds.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 2950 - 2850 | C-H stretching (from hexyl groups) |
| 1465 | C-H bending (from hexyl groups) |
| ~800 - 600 | Si-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dichlorodihexylsilane, the mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of the hexyl chains and the loss of chlorine atoms.
Expected Mass Spectrometry Fragmentation:
| m/z | Fragment |
| 268, 270, 272 | [M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms) |
| 183, 185 | [M - C₆H₁₃]⁺ |
| 99 | [SiCl₂H]⁺ |
| 85 | [C₆H₁₃]⁺ |
Applications
Dichlorodihexylsilane is a valuable precursor in various fields:
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Polymer Chemistry: It can be used as a monomer in the synthesis of polysiloxanes and other silicon-containing polymers, imparting properties such as thermal stability and hydrophobicity.
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Organic Synthesis: The reactive Si-Cl bonds allow for its use in coupling reactions and as a protecting group for certain functional groups.
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Material Science: It is used in the preparation of surface modification agents to alter the properties of materials like glass and silica.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of dichlorodihexylsilane. The experimental protocols for both Grignard and hydrosilylation routes offer practical guidance for its preparation. The summarized spectroscopic data provides a basis for the identification and quality control of the synthesized compound. With its versatile reactivity, dichlorodihexylsilane continues to be a compound of significant interest for researchers and professionals in various scientific disciplines.
